molecular formula C13H18N2O2 B596732 (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1292324-49-2

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No. B596732
CAS RN: 1292324-49-2
M. Wt: 234.299
InChI Key: XGJOYHWLQXYOPI-LBPRGKRZSA-N
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Description

Benzyl esters are derived from carboxylic acids where the carboxyl hydrogen is replaced by a benzyl group . They are widely used in various applications due to their ester functional group .


Synthesis Analysis

Benzyl esters can be synthesized through esterification reactions between carboxylic acids and alcohols . Triethylamine is known to mediate such reactions .


Molecular Structure Analysis

The molecular structure of benzyl esters generally consists of a benzyl group (C6H5CH2-) attached to an ester functional group (COO-) .


Chemical Reactions Analysis

Benzyl esters can undergo various chemical reactions. For instance, they can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols . They can also undergo reactions with proteases, leading to various protein modifications .


Physical And Chemical Properties Analysis

Benzyl esters are typically clear, colorless liquids with distinct smells . They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols .

Safety and Hazards

Benzyl esters can pose certain safety hazards. For instance, they can cause skin irritation and serious eye damage . Therefore, it is recommended to wear personal protective equipment when handling these chemicals .

Future Directions

The future research directions for benzyl esters could involve exploring their potential applications in biological research and therapeutics development. For example, they can be used for site-specific protein modifications .

properties

IUPAC Name

benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOYHWLQXYOPI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735226
Record name Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester

CAS RN

1292324-49-2
Record name Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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